2-{[1-(5-Chlorpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H18ClN7O and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Klinischer Kandidat: BMS-903452 zeigte Wirksamkeit in Nagetiermodellen von Diabetes und erhöhte GLP-1-Plasmaspiegel in Humanstudien .
- GPR119/Inkretina-Achse: Die gezielte Ansprache von GPR119 könnte eine vielversprechende Therapie für MAFLD bieten. Die duale Wirkung von BMS-903452 auf die Insulin-Freisetzung und GLP-1-Sekretion könnte sich auf die Lebergesundheit auswirken .
- Struktur-Wirkungs-Beziehung (SAR): Forscher haben seine Struktur optimiert, um die Potenz und Selektivität zu verbessern .
Behandlung von Typ-2-Diabetes
Metabolisch assoziierte Fettlebererkrankung (MAFLD)
Synthese und Medizinalchemie
Arzneimittelforschung und -optimierung
Inkretin-basierte Therapien
Zusammenfassend lässt sich sagen, dass BMS-903452 vielversprechend als neuartiger GPR119-Agonist mit potenziellen Anwendungen in der Diabetesbehandlung, Lebergesundheit und darüber hinaus ist. Forscher untersuchen weiterhin seine therapeutischen Vorteile und optimieren seine Anwendung . Wenn Sie detailliertere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, diese zu stellen! 😊
Wirkmechanismus
Target of Action
The primary target of the compound 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Biochemical Pathways
The compound 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one affects the insulin secretion pathway in the pancreas and the incretin GLP-1 secretion pathway in the gastrointestinal tract . The downstream effects include increased insulin and GLP-1 levels, which help regulate blood glucose levels .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, there was a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels .
Result of Action
The molecular and cellular effects of 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one’s action include increased insulin secretion from pancreatic β-cells and increased GLP-1 secretion from enteroendocrine cells in the gastrointestinal tract . These effects lead to improved regulation of blood glucose levels .
Action Environment
Factors such as diet, exercise, and overall health status could potentially influence the compound’s action and efficacy .
Biologische Aktivität
The compound 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic molecule that integrates various structural elements known for their biological significance. Its complexity arises from the combination of a piperidine ring, a chlorinated pyrimidine moiety, and a pyrazolyl-dihydropyridazine structure. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H18ClN7O
- Molecular Weight : 371.8 g/mol
- CAS Number : 2097933-39-4
The compound's structure is pivotal in determining its biological interactions and pharmacological properties. The presence of chlorine in the pyrimidine ring and the unique dihydropyridazine framework enhances its potential as a therapeutic agent.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antitumor Activity : Compounds with piperidine and pyrimidine rings have been shown to possess cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The inhibition of inflammatory pathways has been noted in similar derivatives, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : Many heterocyclic compounds display broad-spectrum antimicrobial activity, making them candidates for further exploration in infectious disease treatment.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of phosphoinositide 3-kinases (PI3K), which play crucial roles in cellular proliferation and survival. Inhibiting these pathways can lead to apoptosis in cancer cells.
- Receptor Modulation : The structural components may interact with various receptors involved in inflammation and immune responses, thus modulating their activity.
Research Findings
A comprehensive review of literature highlights several key studies focusing on the biological activity of this compound:
- Structure-Activity Relationship (SAR) Studies :
- In Vitro Studies :
- Case Studies :
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Chloro-1-(piperidin-4-yl)-1H-benzimidazol-2-one | Contains piperidine and benzimidazole rings | Antitumor and anti-inflammatory |
N-Methyl-7-oxo-6-prop-2-enyl-1H-pyrrole | Features a pyrrole ring | Antimicrobial activity |
1-(5-Chloro-pyrimidin-2-yl)-piperidin derivatives | Variants with different substituents on piperidine | Diverse pharmacological profiles |
The unique combination of structural features in 2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one enhances its potential interactions with biological targets compared to similar compounds.
Eigenschaften
IUPAC Name |
2-[[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c18-14-10-19-17(20-11-14)23-8-4-13(5-9-23)12-25-16(26)3-2-15(22-25)24-7-1-6-21-24/h1-3,6-7,10-11,13H,4-5,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUBAGTUPWPDDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.